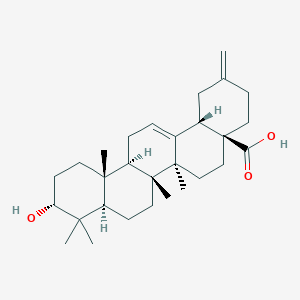
3alpha-Akebonoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3alpha-Akebonoic acid is a naturally occurring triterpenoid compound derived from the pericarps of Akebia trifoliata. It is known for its significant biological activities, including α-glucosidase inhibition, antibacterial properties, and cytotoxicity against various cancer cell lines .
科学的研究の応用
3alpha-Akebonoic acid has a wide range of scientific research applications:
作用機序
- 3α-Akebonoic acid appears to have interesting in vitro growth inhibitory activity against human tumor cell lines such as A549 and HeLa .
- Additionally, it interferes with presenilin-1 (PS1) and β-site APP-cleaving enzyme 1 . PS1 is involved in the processing of amyloid precursor protein (APP) and plays a role in Alzheimer’s disease pathogenesis.
- The exact interaction of 3α-Akebonoic acid with its targets remains to be fully elucidated. However, its inhibitory effects on α-glucosidase and tumor cell growth suggest potential involvement in metabolic pathways and cellular processes .
Target of Action
Mode of Action
Safety and Hazards
生化学分析
Biochemical Properties
3alpha-Akebonoic acid is known to be an inhibitor of the enzyme alpha-glucosidase, with an IC50 value of 0.035 mM . Alpha-glucosidase is an enzyme that catalyzes the hydrolysis of alpha-glucosidic linkages, which are common in starch and other carbohydrates. By inhibiting this enzyme, this compound can potentially affect carbohydrate metabolism .
Cellular Effects
In vitro studies have shown that this compound exhibits cytotoxic effects against human lung adenocarcinoma (A549) and human cervical carcinoma (HeLa) cell lines . It’s also been found to have antibacterial activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme alpha-glucosidase, inhibiting its activity . This inhibition can interfere with carbohydrate metabolism, potentially leading to various downstream effects. Additionally, this compound has been found to interfere with the interaction between presenilin-1 (PS1) and beta-site APP-cleaving enzyme 1 (BACE1), reducing Aβ production .
Metabolic Pathways
As an alpha-glucosidase inhibitor, this compound is involved in the metabolic pathway of carbohydrate digestion . By inhibiting alpha-glucosidase, it can potentially affect the breakdown and absorption of carbohydrates in the digestive system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha-Akebonoic acid involves multiple steps, starting from the extraction of the compound from the pericarps of Akebia trifoliata. The process includes purification and crystallization to obtain the pure compound . Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The compound is then crystallized to achieve the desired purity levels .
化学反応の分析
Types of Reactions
3alpha-Akebonoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with potentially enhanced biological activities .
類似化合物との比較
Similar Compounds
Akebonoic acid: A closely related triterpenoid with similar biological activities.
Morusin: Another α-glucosidase inhibitor with potential anti-diabetic properties.
Rhaponticin: Known for its α-glucosidase inhibitory activity.
Uniqueness
3alpha-Akebonoic acid stands out due to its potent α-glucosidase inhibitory activity with an IC50 value of 0.035 mM, making it one of the most effective inhibitors in its class . Its dual activity as an antibacterial and cytotoxic agent further enhances its potential as a multi-functional therapeutic compound .
特性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVVPZWKCNXREE-WPLIZOQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 3α-Akebonoic acid impact amyloid beta (Aβ) production?
A1: 3α-Akebonoic acid was identified through high-throughput screening as a potential therapeutic agent for Alzheimer's disease. It acts by interfering with the interaction between Presenilin 1 (PS1) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). [] This interaction is crucial for the production of Aβ, a key component of amyloid plaques found in the brains of Alzheimer's patients. By disrupting this interaction, 3α-Akebonoic acid reduces Aβ generation, potentially offering a therapeutic strategy for Alzheimer's disease. []
Q2: What is the relationship between 3α-Akebonoic acid and betulinic acid in the context of Alzheimer's disease research?
A2: Due to the limited natural availability of 3α-Akebonoic acid, researchers turned to the structurally similar and naturally abundant betulinic acid as a starting point for developing more potent inhibitors of the PS1/BACE1 interaction. [] Betulinic acid derivatives were synthesized and evaluated, leading to the identification of compounds with improved potency in reducing Aβ production. This approach highlights the importance of exploring natural product derivatives as potential therapeutic leads for complex diseases like Alzheimer's. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
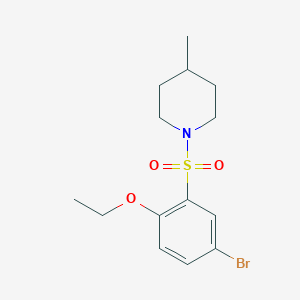

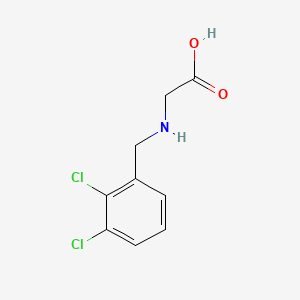
![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)
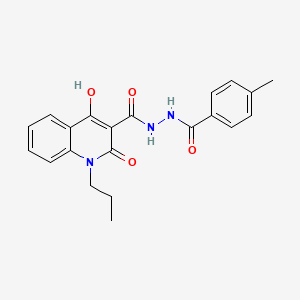
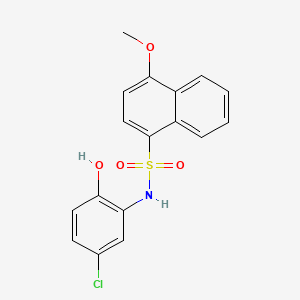

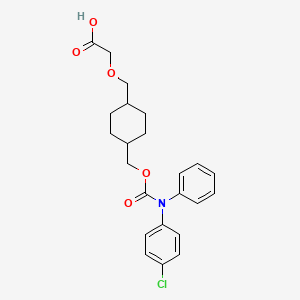
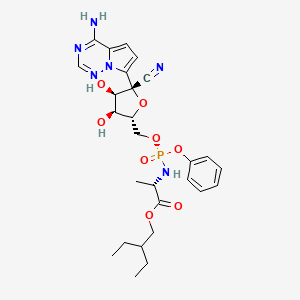
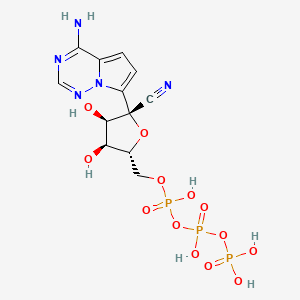

![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)

